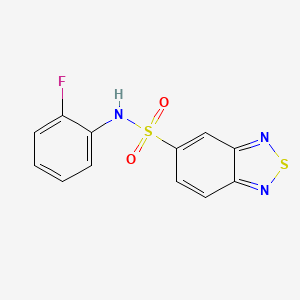
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, commonly known as FSBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSBT is a sulfonamide derivative that belongs to the benzothiadiazole family, and it possesses several unique properties that make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of FSBT is complex and involves several pathways. In cancer therapy, FSBT has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and XI, which are overexpressed in cancer cells. FSBT also inhibits the activity of matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. In fluorescence imaging, FSBT exhibits unique fluorescence properties, including high quantum yield and large Stokes shift, which make it an ideal candidate for imaging biological structures.
Biochemical and Physiological Effects:
FSBT has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of angiogenesis. FSBT has also been shown to exhibit low toxicity in vivo, making it a promising candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FSBT is its unique properties, including its high quantum yield and large Stokes shift, which make it an ideal candidate for fluorescence imaging. FSBT also exhibits low toxicity in vivo, making it a promising candidate for cancer therapy. However, one of the limitations of FSBT is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of FSBT, including the development of more efficient synthesis methods, the optimization of its properties for various applications, and the exploration of its potential applications in other fields. One area of future research is the use of FSBT as a building block for the synthesis of organic semiconductors for use in electronic devices. Another area of future research is the exploration of FSBT's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, FSBT is a promising candidate for various applications due to its unique properties and low toxicity in vivo. Its potential applications include cancer therapy, fluorescence imaging, and organic electronics. Further research is needed to optimize its properties and explore its potential applications in other fields.
Synthesemethoden
The synthesis of FSBT can be achieved through several methods, including the reaction of 2-aminobenzenesulfonamide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. These methods have been optimized to produce high yields of FSBT with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
FSBT has been extensively studied for its potential applications in various fields, including cancer therapy, fluorescence imaging, and organic electronics. In cancer therapy, FSBT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FSBT has also been used as a fluorescent probe for imaging biological structures, and its unique fluorescence properties make it an ideal candidate for this application. In organic electronics, FSBT has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S2/c13-9-3-1-2-4-10(9)16-20(17,18)8-5-6-11-12(7-8)15-19-14-11/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPDNBPCUUANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

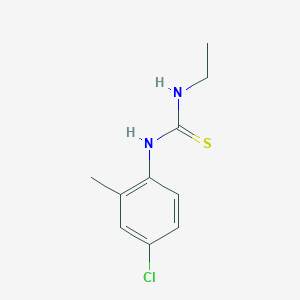
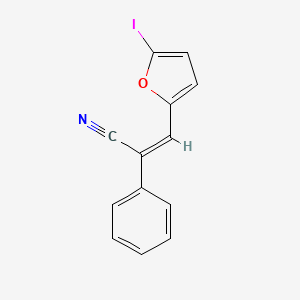
![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
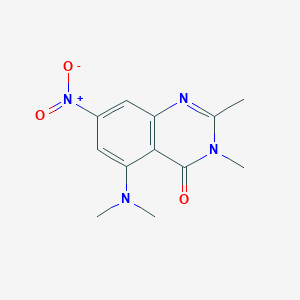
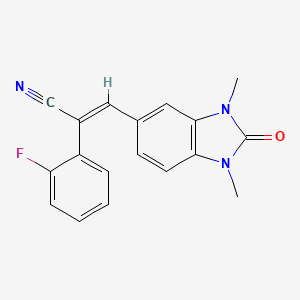
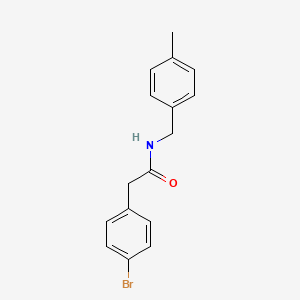
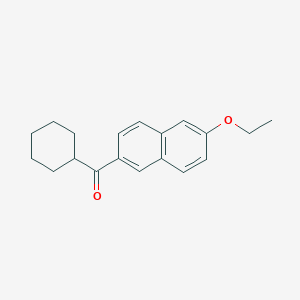
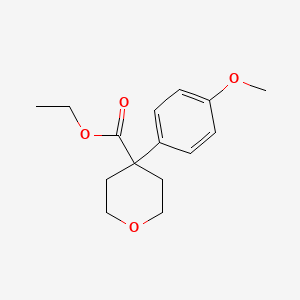
![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)


![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)